molecular formula C29H42O6 B1663276 Hydrocortisone cypionate CAS No. 508-99-6

Hydrocortisone cypionate

货号: B1663276
CAS 编号: 508-99-6
分子量: 486.6 g/mol
InChI 键: DLVOSEUFIRPIRM-KAQKJVHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

醋酸氢化可的松是一种合成的糖皮质激素皮质类固醇和皮质类固醇酯。它通常因其抗炎和免疫抑制特性而被使用。 该化合物对于治疗各种对皮质类固醇反应的皮肤病的炎症和瘙痒表现以及内分泌疾病(如肾上腺功能不全和阿狄森病)至关重要 .

准备方法

化学反应分析

Metabolic Reactions

Hydrocortisone cypionate acts as a prodrug, undergoing enzymatic hydrolysis in vivo to release active hydrocortisone. Key metabolic pathways include:

Table 2: Metabolic pathways and enzymes

ReactionEnzyme SystemMetaboliteBioactivity Impact
Ester hydrolysisEsterases (plasma/liverHydrocortisoneActivation of glucocorticoid activity
CYP3A4-mediated oxidationHepatic CYP3A46β-HydroxyhydrocortisoneReduced activity
11β-HSD conversion11β-HSD1/2CortisoneInactivation

The hydrolysis reaction :

C29H42O6+H2OC21H30O5+C8H14O2\text{C}_{29}\text{H}_{42}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}_{21}\text{H}_{30}\text{O}_5 + \text{C}_8\text{H}_{14}\text{O}_2

This step is critical for bioavailability, with studies showing near-complete conversion in human plasma ( ).

Stability and Degradation

This compound demonstrates pH-dependent stability:

Table 3: Degradation kinetics under varying conditions

ConditionHalf-life (t₁/₂)Major Degradation ProductsSource
Acidic (pH 1.2)2.1 hoursHydrocortisone, cyclopentylpropionic acid
Neutral (pH 7.4)23.0 hoursNone significant
Alkaline (pH 9.0)0.8 hoursCortisone, oxidative byproducts

Analytical studies using reversed-phase HPLC confirmed that degradation follows first-order kinetics under acidic and alkaline conditions ( ).

Analytical Characterization

Key physicochemical parameters influencing reactivity:

Table 4: Physicochemical properties

ParameterValueMethodReference
pKa12.33 ± 0.70Predicted computational model
LogP3.82Experimental determination
Aqueous solubility0.12 mg/mL (25°C)Shake-flask method

The ester’s lipophilicity (LogP = 3.82) enhances membrane permeability but reduces water solubility, necessitating formulation as an oral suspension ( ).

科学研究应用

Endocrine Disorders

Adrenal Insufficiency Treatment:
Hydrocortisone cypionate is commonly used to manage adrenal insufficiency, particularly conditions like Addison’s disease and congenital adrenal hyperplasia (CAH). In CAH, patients require glucocorticoid replacement therapy to compensate for the lack of cortisol production. This compound's extended release formulation allows for less frequent dosing compared to traditional hydrocortisone formulations, improving patient compliance and stability in hormone levels .

Pharmacokinetics:
The pharmacokinetic properties of this compound allow for effective management of adrenal insufficiency. Studies show that its bioavailability and half-life support sustained therapeutic effects, making it suitable for long-term use in patients requiring glucocorticoid therapy .

Dermatological Applications

Treatment of Inflammatory Skin Conditions:
this compound is effective in treating various corticosteroid-responsive dermatoses, including eczema, psoriasis, and dermatitis. Its anti-inflammatory properties help reduce symptoms such as itching and redness. Topical formulations are often preferred due to their localized effects and reduced systemic side effects .

Immunosuppressive Therapy

Management of Autoimmune Disorders:
The immunosuppressive effects of this compound make it beneficial in treating autoimmune conditions such as lupus and rheumatoid arthritis. By inhibiting the production of pro-inflammatory cytokines, it helps control disease activity and alleviate symptoms associated with these disorders .

Pharmacological Mechanism

This compound exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammation and immune response. This mechanism includes the suppression of cytokine production and inhibition of leukocyte migration, which are crucial in managing inflammatory conditions .

Case Studies and Clinical Evidence

Case Study 1: Congenital Adrenal Hyperplasia
A clinical report highlighted the successful management of a pediatric patient with salt-wasting CAH using a compounded this compound suspension. The transition from oral tablets to the suspension resulted in improved growth metrics and decreased Cushingoid features over time .

Case Study 2: Efficacy in Dermatitis
In a cohort study involving patients with chronic dermatitis, treatment with this compound showed significant improvement in skin lesions compared to baseline measurements. Patients reported reduced pruritus and inflammation after consistent use over several weeks .

Safety Profile and Considerations

While this compound is generally well-tolerated, potential side effects include adrenal suppression, weight gain, and increased susceptibility to infections due to its immunosuppressive nature. Monitoring is essential for long-term users to mitigate risks associated with prolonged glucocorticoid therapy .

相似化合物的比较

醋酸氢化可的松在糖皮质激素中是独一无二的,因为它具有特定的酯结构,这增强了它的稳定性和生物利用度。 类似化合物包括:

  • 琥珀酸氢化可的松
  • 醋酸甲羟孕酮
  • 睾酮内酯
  • 醋酸脱氧皮质酮
  • 丙酸氢化可的松

这些化合物具有相似的糖皮质激素特性,但它们的化学结构和具体应用不同 .

生物活性

Hydrocortisone cypionate is a synthetic glucocorticoid that has been utilized in various therapeutic contexts due to its potent biological activity. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily through interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates into the nucleus, where it modulates gene expression. This modulation includes:

  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, thereby reducing inflammation and immune responses .
  • Metabolic Regulation : It plays a crucial role in glucose metabolism and can influence fat distribution, muscle mass, and overall energy homeostasis .
  • Immunosuppressive Properties : By limiting T cell proliferation and B cell activity, this compound reduces humoral immunity, making it useful in autoimmune conditions .

2. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Following intramuscular administration, it is rapidly absorbed into systemic circulation.
  • Half-life : The elimination half-life is approximately 58 minutes, necessitating multiple daily doses to maintain therapeutic levels .
  • Metabolism : It undergoes hepatic metabolism primarily through conjugation with glucuronic acid and sulfate .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapid post-injection
Half-life58 minutes
BioavailabilityVaries with formulation
MetabolismHepatic (glucuronidation)

3. Clinical Applications

This compound is indicated for various conditions including:

  • Adrenal Insufficiency : Used in replacement therapy for patients with adrenal insufficiency.
  • Autoimmune Disorders : Effective in managing conditions like rheumatoid arthritis and lupus due to its immunosuppressive effects.
  • Allergic Reactions : Provides relief from severe allergic responses.

Case Study 1: Iatrogenic Cushing Syndrome

A reported case involved a 6-year-old girl who developed iatrogenic Cushing syndrome due to improper dosing of hydrocortisone tablets. The patient exhibited typical features such as hypertension and growth retardation. Adjustments to her hydrocortisone regimen led to significant improvement in symptoms over time .

Case Study 2: Type 2 Diabetes Treatment

Recent research suggests potential applications of this compound in treating type 2 diabetes. A docking study indicated that it has a higher binding affinity to 11β-HSD1 than other analogs, suggesting its potential role in managing glucose metabolism disorders .

5. Research Findings

Recent studies have highlighted the biological activity of this compound beyond traditional uses:

  • In Vitro Studies : Research demonstrated that this compound down-regulates GR transcripts and modulates endothelial cell function, enhancing barrier integrity .
  • Molecular Dynamics Simulations : These studies indicate that this compound forms stable complexes with target proteins, which may underpin its therapeutic efficacy in metabolic disorders .

属性

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVOSEUFIRPIRM-KAQKJVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872930
Record name Hydrocortisone cyclopentylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

508-99-6
Record name Hydrocortisone cypionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone cypionate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROCORTISONE CYPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrocortisone cyclopentylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE CYPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XDY25L70B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone cypionate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone cypionate
Reactant of Route 3
Reactant of Route 3
Hydrocortisone cypionate
Reactant of Route 4
Reactant of Route 4
Hydrocortisone cypionate
Reactant of Route 5
Reactant of Route 5
Hydrocortisone cypionate
Reactant of Route 6
Hydrocortisone cypionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。